molecular formula C22H14BrClN2O2 B2427011 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide CAS No. 332177-97-6

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide

Cat. No. B2427011
CAS RN: 332177-97-6
M. Wt: 453.72
InChI Key: HYLIGKQCKXDGHS-UHFFFAOYSA-N
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Description

“N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide” is a chemical compound with the molecular formula C22H15BrN2O2 . Its molecular weight is 419.271 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 658.0±55.0 °C at 760 mmHg . Other physical and chemical properties like melting point and solubility weren’t available in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various derivatives with biological activity. A study by Bai et al. (2012) details the synthesis and structural analysis of a related compound, focusing on its crystal structure and molecular interactions. This research highlights the potential for creating diverse molecules with specific biological activities (Bai et al., 2012).

Pharmacological Importance

  • Derivatives of this compound have shown pharmacological significance, including anti-inflammatory, analgesic, and anti-bacterial activities. Research by Rajveer et al. (2010) involved synthesizing and testing various derivatives for these activities, indicating the compound's versatility in drug development (Rajveer et al., 2010).

Development of Dyes

  • A study by Yelenich et al. (2016) discusses the synthesis of a new dye using a derivative of this compound. The study delves into the electronic spectrum of the dye, showcasing the compound's utility in the field of material science (Yelenich et al., 2016).

Antimicrobial Study

  • The compound has been used as a basis for synthesizing fluoroquinolone-based thiazolidinones, as described by Patel and Patel (2010). These derivatives were tested for antifungal and antibacterial activities, demonstrating the compound's potential in antimicrobial drug development (Patel & Patel, 2010).

Anticancer Agent Synthesis

  • Fang et al. (2016) conducted a study focusing on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure for anticancer applications. The compounds showed promising results against various cancer cell lines, suggesting potential applications in cancer treatment (Fang et al., 2016).

Antiviral Activity

  • Selvam et al. (2010) synthesized novel derivatives for antiviral activity testing. The study found significant activity against viruses like Herpes simplex, indicating the compound's relevance in antiviral research (Selvam et al., 2010).

Antimicrobial Agents

  • Ansari and Khan (2017) explored the antimicrobial potential of novel derivatives. The study's findings contribute to the understanding of the compound's application in developing new antimicrobial agents (Ansari & Khan, 2017).

Safety and Hazards

The safety and hazards associated with this compound aren’t specified in the search results. It’s always important to handle chemical compounds with appropriate safety measures, especially when their safety profiles aren’t well-known .

properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O2/c23-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(22(28)25-18)26-21(27)14-7-4-8-16(24)11-14/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLIGKQCKXDGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3-chlorobenzamide

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